1,3,5-trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-Trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its intricate molecular structure
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common approach is the cyclization of gamma-butyrolactone with ammonia or primary amines
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Piracetam: A well-known nootropic agent with similar pyrrolidin-2-one structure.
Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its enhanced effects.
Other Pyrazole Derivatives: Various pyrazole derivatives with different substituents and biological activities.
Uniqueness: 1,3,5-Trimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and potential applications. Its structural complexity and diverse reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-16(12(2)21(3)20-11)17(24)19-10-13-6-7-18-14(9-13)22-8-4-5-15(22)23/h6-7,9H,4-5,8,10H2,1-3H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFDYCYWCLUMOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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